![molecular formula C12H22N2O B2995408 N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2011197-59-2](/img/structure/B2995408.png)
N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as TBP or tert-butylpyrrolidine.
Mechanism of Action
The mechanism of action of N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it an ideal candidate for drug development. However, the limitations of using this compound in lab experiments include its high cost and the complexity of its synthesis.
Future Directions
There are several future directions for the research on N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide. These include:
1. The development of more efficient synthesis methods for this compound.
2. The investigation of the potential of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. The study of the pharmacokinetics and pharmacodynamics of this compound in humans.
4. The identification of new targets for this compound in the treatment of various diseases.
5. The development of new formulations and delivery methods for this compound to improve its efficacy and safety.
In conclusion, N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and drug discovery. This compound has shown promising results in the treatment of various diseases, and there are several future directions for the research on this compound.
Synthesis Methods
The synthesis of N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide is a multi-step process that involves the use of several reagents and catalysts. The most commonly used method for synthesizing this compound is through the reaction of tert-butylpyrrolidine with propargyl bromide in the presence of a palladium catalyst.
Scientific Research Applications
N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[(1-tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-5-11(15)13-8-10-6-7-14(9-10)12(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISSMNHCWYFKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)
![(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2995326.png)
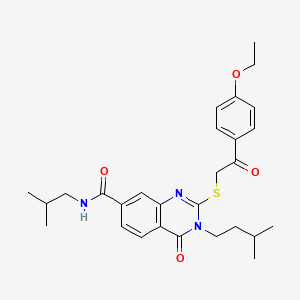
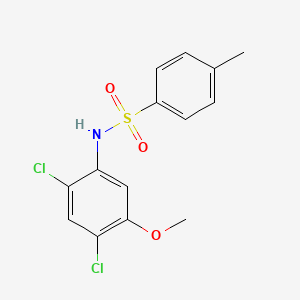
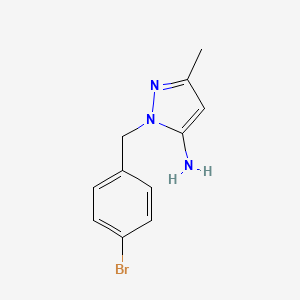
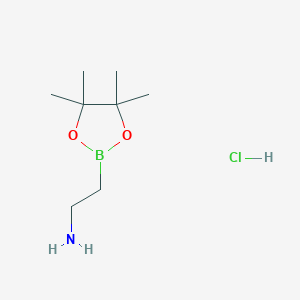
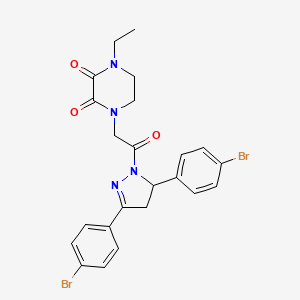
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2995337.png)
![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)
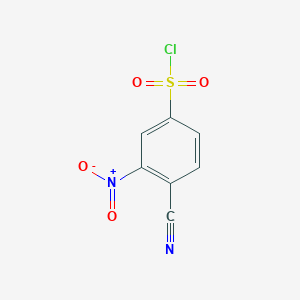

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2995342.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2995343.png)
![7-ethyl-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2995348.png)